![molecular formula C15H14F3NO2 B13329631 2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)
2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione is a spirocyclic compound that features a unique structural motif combining a cyclohexane ring and an isoindoline moiety. The presence of the trifluoromethyl group adds significant chemical stability and lipophilicity, making it an interesting target for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione typically involves the reaction of a cyclohexanone derivative with an appropriate isoindoline precursor. One common method involves the use of trifluoromethylphenyl isothiocyanate in the presence of a base catalyst like triethylamine . The reaction is usually carried out in methanol, leading to the formation of the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly for targeting specific proteins or enzymes.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with a similar structural motif but lacking the trifluoromethyl group.
Spirooxindole: Features an oxindole moiety instead of an isoindoline, offering different chemical properties and biological activities.
Uniqueness
2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione is unique due to the presence of the trifluoromethyl group, which imparts increased chemical stability and lipophilicity. This makes it particularly valuable in drug design and other applications where these properties are desirable.
Properties
Molecular Formula |
C15H14F3NO2 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2'-methyl-6'-(trifluoromethyl)spiro[cyclohexane-4,3'-isoindole]-1,1'-dione |
InChI |
InChI=1S/C15H14F3NO2/c1-19-13(21)11-8-9(15(16,17)18)2-3-12(11)14(19)6-4-10(20)5-7-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
OEPWHFNIENYFTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C13CCC(=O)CC3)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


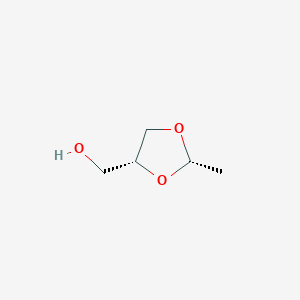
![1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329554.png)

![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)
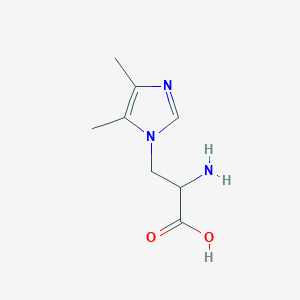
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane](/img/structure/B13329585.png)

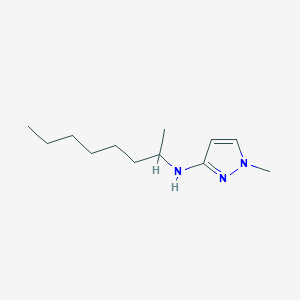
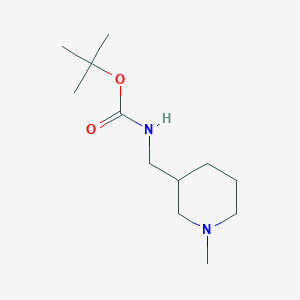
![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
![1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride](/img/structure/B13329608.png)
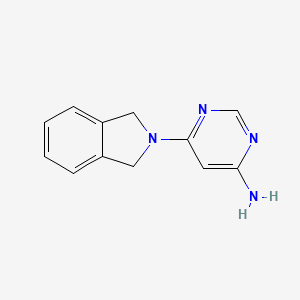
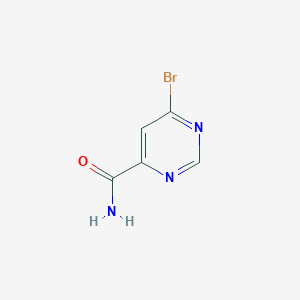
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13329630.png)
